molecular formula C14H20N2O B7458457 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide

4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide

Cat. No. B7458457
M. Wt: 232.32 g/mol
InChI Key: ACFQCOHGQYWPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(phenylmethyl)piperidine-1-carboxamide, also known as 4-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1965 by Parke-Davis, a subsidiary of Pfizer, and has been used in scientific research since then.

Mechanism of Action

4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By binding to the receptor, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide blocks the influx of calcium ions into the neuron, which disrupts the normal functioning of the receptor and leads to a dissociative state.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide are similar to those of other dissociative anesthetics, such as ketamine and PCP. These effects include analgesia, sedation, dissociation, and hallucinations. Additionally, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of the receptor. However, one limitation is its potential for abuse and dependence, which requires strict control and regulation in laboratory settings.

Future Directions

For research on 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide include investigating its potential therapeutic effects in the treatment of depression, anxiety, and addiction, as well as its neuroprotective effects in stroke and traumatic brain injury. Additionally, further research is needed to understand the long-term effects of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide on the brain and its potential for abuse and dependence.

Synthesis Methods

The synthesis of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide involves the reaction of 4-methoxyphenylacetonitrile with cyclohexylmagnesium bromide to form 4-methoxyphenylcyclohexylketone. This intermediate compound is then reacted with hydroxylamine hydrochloride to form 4-methoxyphenylcyclohexylamine. Finally, the amine is acylated with piperidine-1-carboxylic acid to form 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide.

Scientific Research Applications

4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has been used in scientific research as a tool to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been found to have potential therapeutic effects in the treatment of depression, anxiety, and addiction. Additionally, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has been used to study the role of the NMDA receptor in pain perception and memory.

properties

IUPAC Name

N-benzyl-4-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-7-9-16(10-8-12)14(17)15-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFQCOHGQYWPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide

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